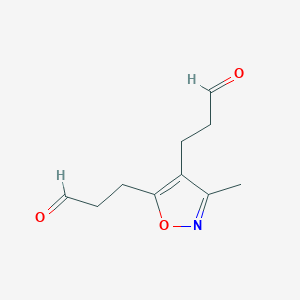![molecular formula C8H9ClN2O B14386785 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one CAS No. 88366-03-4](/img/structure/B14386785.png)
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-8-methyl-1,2-diazabicyclo[520]nona-2,4-dien-9-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cycloheptatriene with dichloroketene, generated by the treatment of trichloroacetyl chloride with activated zinc in dry diethyl ether . This reaction affords 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as a major product, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can be carried out to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dichlorobicyclo[5.2.0]nona-2,4-dien-8-one: A precursor in the synthesis of the target compound.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic framework and are used in various applications.
Uniqueness
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88366-03-4 |
|---|---|
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
8-chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one |
InChI |
InChI=1S/C8H9ClN2O/c1-8(9)6-4-2-3-5-10-11(6)7(8)12/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
OWYDGBXSHJBELC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=CC=NN2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
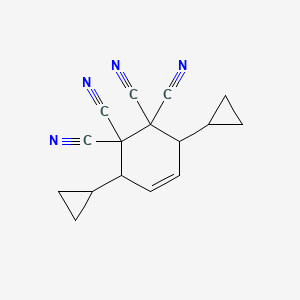
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
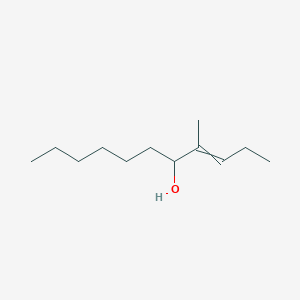
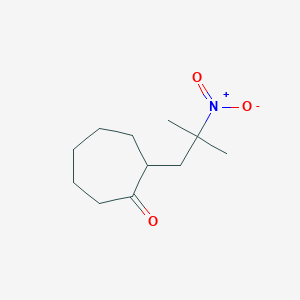
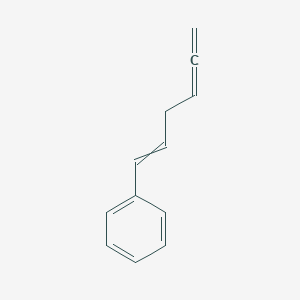
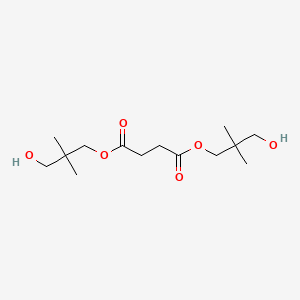
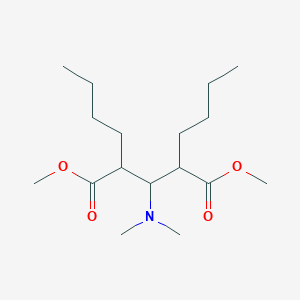
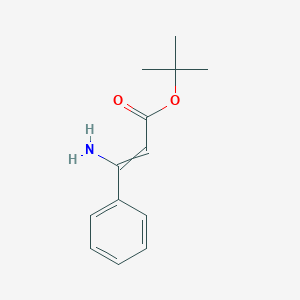
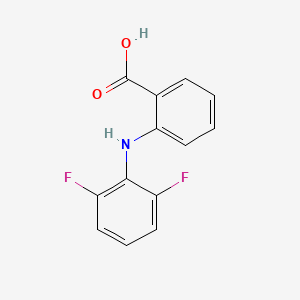
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
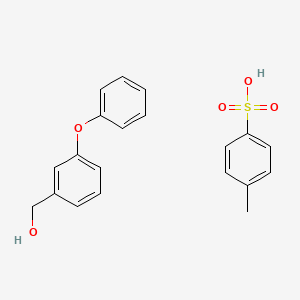
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
